molecular formula C5H4ClNO2S2 B13456686 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid

2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid

Cat. No.: B13456686
M. Wt: 209.7 g/mol
InChI Key: PBYGATZSTLKNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-chloro-1,3-thiazole-2-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction, followed by acidification to precipitate the product.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid is unique due to the presence of both a chloro group and a sulfanyl group attached to the thiazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C5H4ClNO2S2

Molecular Weight

209.7 g/mol

IUPAC Name

2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C5H4ClNO2S2/c6-3-1-10-5(7-3)11-2-4(8)9/h1H,2H2,(H,8,9)

InChI Key

PBYGATZSTLKNIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)SCC(=O)O)Cl

Origin of Product

United States

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